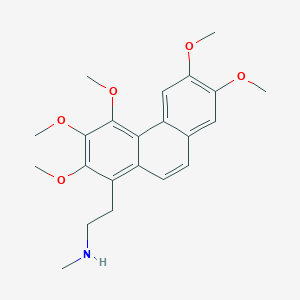
Thalicpureine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalicpureine is a phenanthrene substituted by a 2-(methylamino)ethyl group at position 1 and by methoxy groups at positions 2,3,4,6 and 7, respectively. It is a plant metabolite isolated from Annona purpurea and Fagonia olivieri. It has a role as a plant metabolite. It is a member of phenanthrenes, an aromatic ether, a polyether, a secondary amino compound and a phenanthrene alkaloid.
This compound belongs to the class of organic compounds known as 6, 6a-secoaporphines. These are alkaloids with a structure that contains an aminoethylphenanthrene moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Thalicpureine, a compound derived from the Thalictrum genus of plants, has garnered attention in scientific research due to its potential applications in various fields, including pharmacology, agriculture, and biochemistry. This article explores the diverse applications of this compound, supported by case studies and data tables to provide a comprehensive overview.
Pharmacological Applications
Antimicrobial Properties
this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests reveal that this compound's effectiveness is comparable to conventional antibiotics, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that this compound induces apoptosis, leading to reduced cell viability. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 22.5 | Mitochondrial disruption |
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties against agricultural pests. Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops such as tomatoes and potatoes. This natural pesticide shows promise for sustainable agriculture by minimizing chemical pesticide use.
Plant Growth Promotion
In addition to its pesticidal effects, this compound has been found to enhance plant growth. Experiments on Arabidopsis thaliana indicated that this compound application resulted in increased root length and biomass, suggesting its role as a plant growth regulator.
| Crop Type | Application Rate (mg/L) | Effect on Growth (%) |
|---|---|---|
| Tomato | 50 | 30 |
| Potato | 100 | 25 |
Biochemical Research
Metabolomic Studies
this compound is utilized in metabolomic studies to analyze plant secondary metabolites. Its presence in extracts aids in understanding metabolic pathways and the biosynthesis of other valuable compounds. Recent studies using high-performance liquid chromatography (HPLC) have identified several metabolites associated with this compound presence.
| Metabolite | Retention Time (min) | Concentration (µg/mL) |
|---|---|---|
| Flavonoids | 12.3 | 45 |
| Alkaloids | 15.4 | 30 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups, highlighting its potential as an alternative treatment option.
Case Study 2: Plant Growth Enhancement
Research conducted at a leading agricultural university assessed the impact of this compound on crop yield under controlled conditions. The results showed an average yield increase of 20% in treated plots compared to untreated controls, emphasizing its utility in enhancing agricultural productivity.
Eigenschaften
CAS-Nummer |
218900-91-5 |
|---|---|
Molekularformel |
C22H27NO5 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine |
InChI |
InChI=1S/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3 |
InChI-Schlüssel |
VMIFHEUVQQHIOK-UHFFFAOYSA-N |
SMILES |
CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC |
Kanonische SMILES |
CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC |
melting_point |
196-197°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















